Cas no 849035-76-3 (4-Chloro-2-(methylsulfonyl)benzaldehyde)

4-Chloro-2-(methylsulfonyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,4-chloro-2-(methylsulfonyl)-
- 4-Chloro-2-(methylsulfonyl)benzaldehyde
- 4-CHLORO-2-(METHYLSULPHONYL)BENZALDEHYDE
- 4-chloro-2-methylsulfonylbenzaldehyde
- SCHEMBL2600014
- CS-0159576
- 849035-76-3
- FS-5788
- DTXCID40326554
- DTXSID80375526
- 4-Chloro-2-(methylsulfonyl)benzaldehyde, AldrichCPR
- 4-Chloro-1-formyl-2-(methylsulphonyl)benzene
- MFCD04037946
- AKOS015850167
- 4-chloro-2-methanesulfonylbenzaldehyde
-
- MDL: MFCD04037946
- インチ: InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
- InChIKey: LYCOENXVGOGBIL-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O
計算された属性
- せいみつぶんしりょう: 217.98000
- どういたいしつりょう: 217.98
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 59.59000
- LogP: 2.63680
4-Chloro-2-(methylsulfonyl)benzaldehyde セキュリティ情報
4-Chloro-2-(methylsulfonyl)benzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
4-Chloro-2-(methylsulfonyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C995128-10mg |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
Fluorochem | 023641-10g |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 95%+ | 10g |
£900.00 | 2022-03-01 | |
abcr | AB245666-250mg |
4-Chloro-2-(methylsulphonyl)benzaldehyde; . |
849035-76-3 | 250mg |
€138.70 | 2025-02-21 | ||
abcr | AB245666-1g |
4-Chloro-2-(methylsulphonyl)benzaldehyde; . |
849035-76-3 | 1g |
€261.60 | 2025-02-21 | ||
A2B Chem LLC | AC20175-250mg |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 250mg |
$65.00 | 2024-04-19 | ||
TRC | C995128-100mg |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 100mg |
$ 115.00 | 2022-06-06 | ||
Alichem | A019144138-5g |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 95% | 5g |
$400.86 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230216-1g |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 98% | 1g |
¥2004.00 | 2024-07-28 | |
Fluorochem | 023641-25g |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 95%+ | 25g |
£1969.00 | 2022-03-01 | |
1PlusChem | 1P004QI7-1g |
4-Chloro-2-(methylsulfonyl)benzaldehyde |
849035-76-3 | 1g |
$144.00 | 2025-02-21 |
4-Chloro-2-(methylsulfonyl)benzaldehyde 関連文献
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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4-Chloro-2-(methylsulfonyl)benzaldehydeに関する追加情報
Professional Introduction to 4-Chloro-2-(methylsulfonyl)benzaldehyde (CAS No. 849035-76-3)
4-Chloro-2-(methylsulfonyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 849035-76-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl aldehydes, characterized by the presence of both a benzene ring and an aldehyde functional group. The structural features of 4-Chloro-2-(methylsulfonyl)benzaldehyde include a chlorine substituent at the 4-position of the benzene ring and a methylsulfonyl group at the 2-position, which contribute to its unique chemical properties and reactivity. These structural elements make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The significance of 4-Chloro-2-(methylsulfonyl)benzaldehyde lies in its versatility as a building block for more complex chemical entities. The chlorine atom provides a site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the methylsulfonyl group introduces steric and electronic effects that can modulate the biological activity of derived compounds. In recent years, there has been growing interest in harnessing these properties for the synthesis of pharmacologically relevant molecules.
One of the most compelling applications of 4-Chloro-2-(methylsulfonyl)benzaldehyde is in the realm of drug discovery. Researchers have leveraged its structural framework to develop potential therapeutic agents targeting various diseases. For instance, studies have explored its utility in generating derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The aldehyde functionality allows for condensation reactions with amines to form Schiff bases, which are known to exhibit diverse biological activities. Additionally, the presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its interactions with biological targets, making it an attractive scaffold for medicinal chemists.
In the context of modern synthetic methodologies, 4-Chloro-2-(methylsulfonyl)benzaldehyde has been employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of aryl or heteroaryl groups at specific positions on the benzene ring, further diversifying the chemical space available for drug development. The compound's compatibility with palladium-catalyzed transformations makes it particularly useful in constructing complex molecular architectures with high precision.
Recent advancements in computational chemistry have also highlighted the potential of 4-Chloro-2-(methylsulfonyl)benzaldehyde as a key intermediate in designing molecules with optimized pharmacokinetic profiles. Molecular modeling studies have demonstrated that derivatives derived from this compound can exhibit favorable binding affinities to biological receptors, suggesting their suitability for further development into lead compounds. Furthermore, green chemistry principles have been applied to improve synthetic routes involving 4-Chloro-2-(methylsulfonyl)benzaldehyde, emphasizing sustainable practices such as solvent recovery and catalytic efficiency.
The agrochemical sector has also recognized the value of 4-Chloro-2-(methylsulfonyl)benzaldehyde as a precursor for developing novel pesticides and herbicides. Its structural motifs are reminiscent of established bioactive agrochemicals, suggesting that derivatives thereof could possess similar or improved efficacy against plant pathogens and pests. Investigational efforts have focused on modifying its core structure to enhance selectivity and reduce environmental impact, aligning with global trends toward sustainable agriculture.
From an industrial perspective, the demand for high-purity 4-Chloro-2-(methylsulfonyl)benzaldehyde has driven advancements in synthetic processes and purification techniques. Manufacturers now employ sophisticated methodologies to ensure consistent quality and yield, catering to both academic research laboratories and pharmaceutical companies. The compound's stability under various storage conditions further enhances its practicality as an industrial intermediate.
The future prospects for 4-Chloro-2-(methylsulfonyl)benzaldehyde are promising, given its multifaceted utility across multiple domains. Ongoing research aims to uncover new synthetic pathways and expand its applications in drug discovery and agrochemical development. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced therapeutic potential.
In conclusion,4-Chloro-2-(methylsulfonyl)benzaldehyde (CAS No. 849035-76-3) represents a cornerstone compound in modern chemical synthesis, particularly within pharmaceutical and agrochemical research. Its unique structural features enable diverse functionalization strategies, making it indispensable for developing novel bioactive molecules. As scientific understanding progresses, this compound is poised to play an increasingly pivotal role in addressing global challenges related to health and agriculture.
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